5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique structure combining an indolinone moiety with a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research.
Properties
CAS No. |
617697-78-6 |
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Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-4-18-11-6-5-9(17)7-10(11)12(14(18)20)13-15(21)19(8(2)3)16(22)23-13/h5-8H,4H2,1-3H3/b13-12- |
InChI Key |
XTPMNHZXGJNZFO-SEYXRHQNSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O |
Origin of Product |
United States |
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